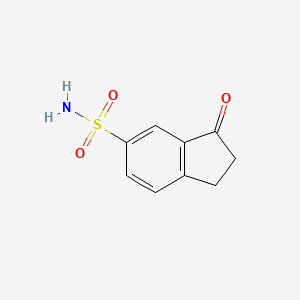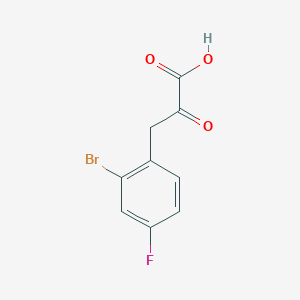
3-(2-Bromo-4-fluorophenyl)-2-oxopropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Bromo-4-fluorophenyl)-2-oxopropanoic acid is an organic compound characterized by the presence of bromine and fluorine atoms attached to a phenyl ring, along with a keto group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-fluorophenyl)-2-oxopropanoic acid typically involves the following steps:
Fluorination: The addition of a fluorine atom to the phenyl ring.
Formation of the Keto Group:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and fluorination reactions, followed by the formation of the keto group and carboxylation under controlled conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-(2-Bromo-4-fluorophenyl)-2-oxopropanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.
Oxidation and Reduction Reactions: The keto group can be reduced to an alcohol, or the compound can be oxidized to form different products.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Condensation Reactions: Reagents such as alcohols or amines in the presence of catalysts like sulfuric acid (H2SO4) or hydrochloric acid (HCl).
Major Products Formed
Substitution Reactions: Products include substituted phenyl derivatives.
Oxidation and Reduction Reactions: Products include alcohols or further oxidized compounds.
Condensation Reactions: Products include esters or amides.
科学的研究の応用
3-(2-Bromo-4-fluorophenyl)-2-oxopropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 3-(2-Bromo-4-fluorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms, along with the keto and carboxylic acid groups, contribute to its reactivity and ability to form complexes with biomolecules. These interactions can modulate biological pathways and exert therapeutic effects.
類似化合物との比較
Similar Compounds
- 3-Phenylpropionic acid, 2-bromo-4-fluorophenyl ester
- N-(2-Bromo-4-fluorophenyl)-3-(3,4-dihydroxyphenyl)-acrylamide (CPAM)
- 2-Bromo-4-fluorobenzoic acid
Uniqueness
3-(2-Bromo-4-fluorophenyl)-2-oxopropanoic acid is unique due to its specific combination of bromine, fluorine, keto, and carboxylic acid groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C9H6BrFO3 |
|---|---|
分子量 |
261.04 g/mol |
IUPAC名 |
3-(2-bromo-4-fluorophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H6BrFO3/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4H,3H2,(H,13,14) |
InChIキー |
PWRJAXOFTRDKPO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)Br)CC(=O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclopentylpropanoicacid](/img/structure/B13542048.png)
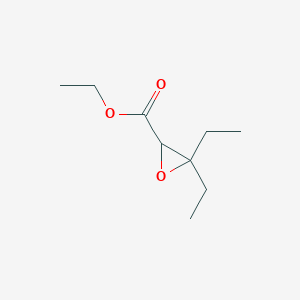
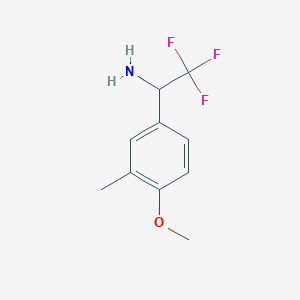
![2-(7-Oxabicyclo[2.2.1]heptan-2-yl)pyrimidine-4-carboxylic acid](/img/structure/B13542055.png)
![Tert-butyl 6-(hydroxymethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13542067.png)

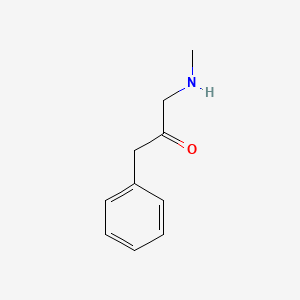
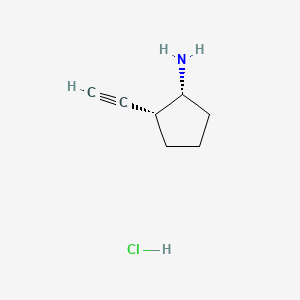
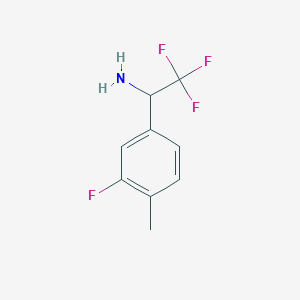
![1-({[(9h-Fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylcyclopropane-1-carboxylic acid](/img/structure/B13542095.png)
